molecular formula C14H14N2OS2 B251754 N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide

N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B251754
M. Wt: 290.4 g/mol
InChI Key: AZWCBLNUHZRACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide, also known as DTC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiophene family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, this compound has been shown to have antitumor properties, which may make it a promising candidate for the development of cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide for lab experiments is its high purity and stability. This makes it a reliable compound for use in various assays and experiments. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of the potential applications of this compound in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic use.

Synthesis Methods

The synthesis of N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide involves the reaction of 2,6-dimethylphenyl isothiocyanate with thiophene-2-carboxylic acid in the presence of a base. This reaction results in the formation of this compound as a yellow crystalline solid. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide has been widely studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

Molecular Formula

C14H14N2OS2

Molecular Weight

290.4 g/mol

IUPAC Name

N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H14N2OS2/c1-9-5-3-6-10(2)12(9)15-14(18)16-13(17)11-7-4-8-19-11/h3-8H,1-2H3,(H2,15,16,17,18)

InChI Key

AZWCBLNUHZRACK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CS2

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CS2

Origin of Product

United States

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